Cas no 1421500-99-3 (N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide)

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide structure
1421500-99-3 structure
Product name:N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
CAS No:1421500-99-3
MF:C19H21NO5S
Molecular Weight:375.438744306564
CID:5964717
PubChem ID:71788814

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide 化学的及び物理的性質

名前と識別子

    • N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
    • VU0536568-1
    • AKOS024538325
    • F6200-3755
    • N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
    • 1421500-99-3
    • インチ: 1S/C19H21NO5S/c21-19(15-6-7-15,14-4-2-1-3-5-14)13-20-26(22,23)16-8-9-17-18(12-16)25-11-10-24-17/h1-5,8-9,12,15,20-21H,6-7,10-11,13H2
    • InChIKey: OHOITYDUHJFWLD-UHFFFAOYSA-N
    • SMILES: O1C2=CC=C(S(NCC(C3CC3)(O)C3=CC=CC=C3)(=O)=O)C=C2OCC1

計算された属性

  • 精确分子量: 375.11404394g/mol
  • 同位素质量: 375.11404394g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 6
  • 重原子数量: 26
  • 回転可能化学結合数: 6
  • 複雑さ: 581
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2
  • トポロジー分子極性表面積: 93.2Ų

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6200-3755-10mg
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
1421500-99-3
10mg
$79.0 2023-09-09
Life Chemicals
F6200-3755-2mg
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
1421500-99-3
2mg
$59.0 2023-09-09
Life Chemicals
F6200-3755-20μmol
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
1421500-99-3
20μmol
$79.0 2023-09-09
Life Chemicals
F6200-3755-4mg
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
1421500-99-3
4mg
$66.0 2023-09-09
Life Chemicals
F6200-3755-5μmol
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
1421500-99-3
5μmol
$63.0 2023-09-09
Life Chemicals
F6200-3755-20mg
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
1421500-99-3
20mg
$99.0 2023-09-09
Life Chemicals
F6200-3755-40mg
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
1421500-99-3
40mg
$140.0 2023-09-09
Life Chemicals
F6200-3755-50mg
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
1421500-99-3
50mg
$160.0 2023-09-09
Life Chemicals
F6200-3755-3mg
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
1421500-99-3
3mg
$63.0 2023-09-09
Life Chemicals
F6200-3755-1mg
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
1421500-99-3
1mg
$54.0 2023-09-09

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide 関連文献

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamideに関する追加情報

Research Brief on N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide (CAS: 1421500-99-3)

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide (CAS: 1421500-99-3) is a novel sulfonamide derivative that has recently gained attention in the field of chemical biology and medicinal chemistry. This compound exhibits a unique structural framework, combining a benzodioxine moiety with a cyclopropyl-hydroxy-phenylethyl group, which suggests potential pharmacological activity. Recent studies have focused on its synthesis, characterization, and preliminary biological evaluation, aiming to explore its therapeutic potential.

The synthesis of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves a multi-step process, starting with the functionalization of the benzodioxine core. Key steps include sulfonamide formation and subsequent coupling with the cyclopropyl-hydroxy-phenylethyl moiety. Researchers have optimized the reaction conditions to achieve high yields and purity, as confirmed by spectroscopic techniques such as NMR and mass spectrometry. The compound's stability and solubility profiles have also been characterized, providing a foundation for further pharmacological studies.

Preliminary in vitro studies have demonstrated that N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide exhibits moderate inhibitory activity against certain enzymatic targets, including carbonic anhydrases and sulfotransferases. These findings suggest potential applications in the treatment of conditions such as glaucoma, epilepsy, or cancer, where modulation of these enzymes is therapeutically relevant. However, further mechanistic studies are required to elucidate the precise mode of action and selectivity of this compound.

In addition to its enzymatic inhibition, recent research has explored the compound's interactions with cellular receptors. Molecular docking simulations indicate that N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide may bind to specific GPCRs (G-protein-coupled receptors), although experimental validation is still ongoing. These preliminary results highlight the compound's potential as a lead molecule for the development of new therapeutics targeting neurological or inflammatory disorders.

Despite these promising findings, challenges remain in the development of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide. Pharmacokinetic studies in animal models have revealed limited bioavailability, likely due to its poor membrane permeability. Researchers are currently investigating prodrug strategies and formulation approaches to improve its absorption and distribution. Additionally, toxicity assessments are underway to ensure its safety profile before advancing to clinical trials.

In conclusion, N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide represents a promising candidate for further drug development. Its unique chemical structure and preliminary biological activity warrant continued investigation. Future research should focus on optimizing its pharmacokinetic properties, elucidating its mechanism of action, and expanding its therapeutic potential. This compound exemplifies the innovative approaches being pursued in the chemical biology and medicinal chemistry fields to address unmet medical needs.

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